
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)-
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Overview
Description
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and two phenylmethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with phenylmethyl boronic acid in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions with a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-Pyridinamine, 5-methoxy-3-methyl-N,N-bis(phenylmethyl)-.
Scientific Research Applications
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 5-methyl-: Lacks the bromine atom and phenylmethyl groups.
2-Pyridinamine, 5-bromo-3-methyl-: Lacks the phenylmethyl groups.
2-Pyridinamine, 3-methyl-N,N-bis(phenylmethyl)-: Lacks the bromine atom.
Uniqueness
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- is unique due to the combination of the bromine atom, methyl group, and phenylmethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
N,N-dibenzyl-5-bromo-3-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2/c1-16-12-19(21)13-22-20(16)23(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZDZGYTGRBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451937 |
Source
|
Record name | 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664988-32-3 |
Source
|
Record name | 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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